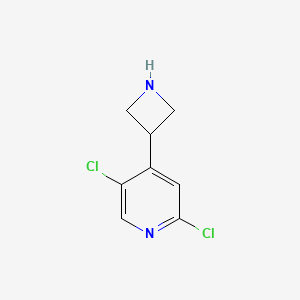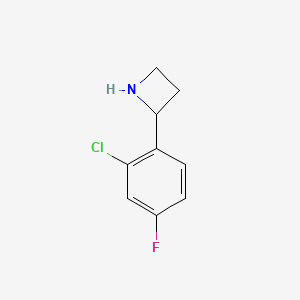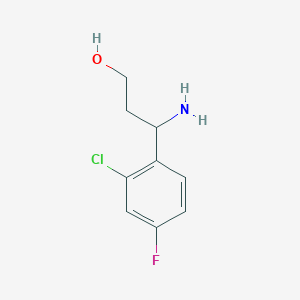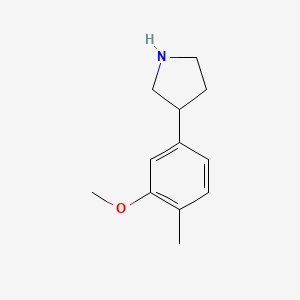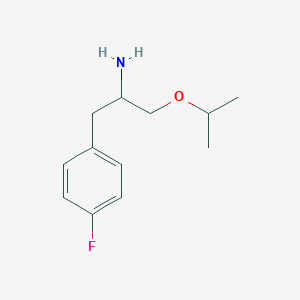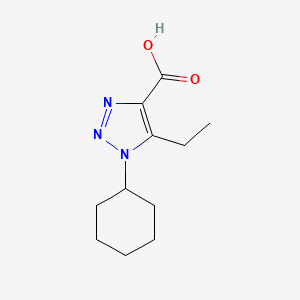
1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high yield and regioselectivity. The reaction involves the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions . The process can be optimized by using 2-ynoic acids as small-chain alkyne donors in a decarboxylation/cycloaddition cascade .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of copper-on-charcoal as a catalyst is advantageous due to its low metal leaching and high efficiency .
化学反応の分析
Types of Reactions: 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
作用機序
The mechanism of action of 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or modulation of their activity . This compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in medicinal chemistry .
類似化合物との比較
1,2,3-Triazole: A basic triazole structure with broad applications in medicinal chemistry.
1,2,4-Triazole: Another isomer with significant biological activities, including antifungal and antiviral properties.
Rufinamide: An antiepileptic drug containing a triazole moiety.
Uniqueness: 1-Cyclohexyl-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclohexyl and ethyl groups enhance its lipophilicity and potential interactions with biological membranes and targets .
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
1-cyclohexyl-5-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-2-9-10(11(15)16)12-13-14(9)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,15,16) |
InChIキー |
MXAOJEOHACNENX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=NN1C2CCCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)


![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)


